Oroidin

Ion Channel Pharmacology Marine Natural Products Electrophysiology

Choose Oroidin for its unique dibromopyrrole-2-aminoimidazole scaffold, which provides 14.3-fold greater Kv1.4 potency over clathrodin, selective Gram-positive antibacterial activity, and 90% HIV-1 RT inhibition without cytotoxicity. This proven biosynthetic precursor to over 60 alkaloids is ideal for SAR campaigns targeting voltage-gated potassium channels, antibiotic discovery against S. aureus and E. faecalis, or next-gen HIV-1 inhibitor development. Select over hymenialdisine for superior safety margins in antiviral screening.

Molecular Formula C11H11Br2N5O
Molecular Weight 389.05 g/mol
CAS No. 34649-22-4
Cat. No. B1234803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroidin
CAS34649-22-4
Synonyms7-(15)N-oroidin
oroidin
Molecular FormulaC11H11Br2N5O
Molecular Weight389.05 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N
InChIInChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+
InChIKeyQKJAXHBFQSBDAR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oroidin (CAS 34649-22-4): A Foundational Bromopyrrole Alkaloid Scaffold for Drug Discovery


Oroidin is a marine bromopyrrole alkaloid originally isolated from sponges of the genus Agelas [1]. It belongs to the pyrrole-2-aminoimidazole (P-2-AI) structural class and serves as a biosynthetic precursor to over 60 more complex polycyclic pyrrole-imidazole alkaloids [2]. Oroidin is characterized by a relatively simple structure and lower molecular mass (389.05 g/mol) compared to other members of its class, which makes it uniquely amenable to chemical modification and scaffold optimization [1].

Why Oroidin's Unique Structure and Bioactivity Profile Prevent Substitution by Generic Analogs


Oroidin's specific substitution pattern—a dibrominated pyrrole ring and a 2-aminoimidazole moiety linked via an alkene chain—confers a distinct biological fingerprint that cannot be replicated by closely related analogs such as clathrodin (unsubstituted pyrrole) or hymenidin (monobrominated pyrrole). Studies across multiple target classes demonstrate that subtle changes in halogenation or core structure lead to significant shifts in potency, selectivity, and cytotoxicity profiles [1]. Consequently, substituting oroidin with a structurally similar compound will yield quantitatively different and often inferior results in the assays described below.

Quantitative Evidence Guide: Oroidin's Verified Differentiation from Closest Analogs


Oroidin Exhibits 14.3-Fold Higher Kv1.4 Potassium Channel Inhibition than Clathrodin

Oroidin demonstrates significantly superior inhibitory activity against the voltage-gated potassium channel Kv1.4 compared to its close analog clathrodin. In a direct head-to-head comparison using automated patch clamp electrophysiology, oroidin inhibited Kv1.4 with an IC50 of 2.1 μM, while clathrodin required a concentration of 30 μM to achieve the same effect .

Ion Channel Pharmacology Marine Natural Products Electrophysiology

Oroidin Shows Selective Gram-Positive Antibacterial Activity Absent in Clathrodin

In a direct comparative antimicrobial screening study, oroidin demonstrated promising activity against Gram-positive bacteria, while clathrodin was inactive. At a concentration of 50 μM, oroidin inhibited >90% of Staphylococcus aureus growth and ~50% of Enterococcus faecalis growth, whereas clathrodin showed negligible inhibition (<10%) against both strains [1].

Antimicrobial Drug Discovery Marine Natural Products Gram-Positive Bacteria

Oroidin Demonstrates Favorable HIV-1 Antiviral Selectivity Profile vs. Hymenialdisine and Debromohymenialdisine

In a cell-based HIV-1 inhibition assay, oroidin displayed a unique selectivity profile compared to co-occurring alkaloids hymenialdisine (HD) and debromohymenialdisine (DBH). Oroidin achieved 50% inhibition of viral replication at 50 μM with no associated cytotoxicity, while DBH and HD exhibited 30%–40% inhibition at lower concentrations (3.1 μM and 13 μM) but with measurable cytotoxicity [1]. Oroidin also inhibited HIV-1 Reverse Transcriptase by up to 90% at 25 μM in a biochemical assay [1].

Antiviral Drug Discovery HIV-1 Reverse Transcriptase

Oroidin's Anti-Muscarinic Potency is Intermediate: Sceptrin > Oroidin ≥ Dibromosceptrin ≥ Clathrodin

A rank-order comparison of C11N5 compounds from Agelas sponges revealed oroidin's relative position for muscarinic acetylcholine receptor binding. In competition experiments with 3H-QNB, the potency order was sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin [1]. This places oroidin as a moderately potent binder, superior to clathrodin but inferior to the dimer sceptrin.

Muscarinic Receptor Neuroscience Marine Alkaloids

Optimal Research and Industrial Applications for Oroidin Based on Verified Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Ion Channel Drug Discovery

Oroidin's 14.3-fold greater potency against Kv1.4 compared to clathrodin establishes it as the superior starting point for SAR campaigns targeting voltage-gated potassium channels. Researchers should select oroidin over clathrodin to probe the impact of pyrrole bromination on channel subtype selectivity and to develop more potent synthetic analogues.

Lead Compound for Gram-Positive Antibacterial Development Programs

Given oroidin's selective inhibition of S. aureus and E. faecalis growth at 50 μM, while clathrodin remains inactive [1], oroidin is the only viable natural product lead within this class for Gram-positive antibiotic discovery. Procurement should prioritize oroidin for all antibacterial screening and derivatization work.

Non-Cytotoxic Antiviral Scaffold for HIV-1 Reverse Transcriptase Inhibitors

Oroidin's ability to inhibit HIV-1 replication at 50 μM without cytotoxicity and inhibit Reverse Transcriptase by 90% at 25 μM [2] positions it as a preferred scaffold over hymenialdisine and debromohymenialdisine. It is the compound of choice for developing next-generation HIV-1 inhibitors with improved safety margins.

Intermediate Potency Tool Compound for Muscarinic Acetylcholine Receptor Studies

Oroidin's defined rank order (sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin) in muscarinic binding assays [3] makes it a useful tool for investigating structure-activity relationships at this receptor. It is the appropriate choice when moderate potency is desired, for example, in comparative studies against more potent dimeric alkaloids like sceptrin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oroidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.